4-[Diazo(phenyl)methyl]pyridine
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Overview
Description
4-[Diazo(phenyl)methyl]pyridine is an organic compound that features a diazo group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Diazo(phenyl)methyl]pyridine typically involves the reaction of a pyridine derivative with a diazo compound. One common method is the diazotization of 4-(phenylmethyl)pyridine using nitrous acid in the presence of a suitable acid catalyst. The reaction conditions often require low temperatures to stabilize the diazo intermediate and prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[Diazo(phenyl)methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions under mild conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[Diazo(phenyl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive diazo group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[Diazo(phenyl)methyl]pyridine involves the reactivity of the diazo group, which can generate reactive intermediates such as carbenes and nitrenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved often depend on the specific reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylmethyl)pyridine: Lacks the diazo group but shares the phenyl and pyridine rings.
4-(Diazo(phenyl)methyl)benzene: Similar diazo functionality but with a benzene ring instead of pyridine.
Diazoacetophenone: Contains a diazo group attached to an acetophenone moiety.
Uniqueness
4-[Diazo(phenyl)methyl]pyridine is unique due to the combination of the diazo group with the pyridine ring, which imparts distinct reactivity and potential applications compared to other diazo compounds. The presence of the pyridine ring can influence the electronic properties and stability of the compound, making it a valuable intermediate in various chemical transformations.
Properties
IUPAC Name |
4-[diazo(phenyl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-15-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYIDDDDZKWKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30835100 |
Source
|
Record name | 4-[Diazo(phenyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30835100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832-82-6 |
Source
|
Record name | 4-[Diazo(phenyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30835100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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